The synthesis of vasonatrin peptide involves several methods that aim to enhance its biological activity while reducing costs associated with production. One common method is solid-phase peptide synthesis, which allows for the precise assembly of the peptide chain in a controlled manner. This technique helps in achieving the desired sequence and purity of the final product. Additionally, optimization of reaction conditions, such as temperature and solvent choice, plays a crucial role in maximizing yield and minimizing by-products .
The molecular structure of vasonatrin peptide can be described as follows:
Data regarding its three-dimensional structure is limited but can be inferred from related peptides. Molecular docking simulations suggest that vasonatrin peptide binds effectively to both natriuretic peptide receptor A and receptor B, indicating its dual functionality .
Vasonatrin peptide participates in several key chemical reactions within biological systems:
These reactions underscore the peptide's role as a modulator of cardiovascular function .
The mechanism of action of vasonatrin peptide involves several steps:
Data from studies indicate that these actions may provide therapeutic benefits in conditions such as heart failure and hypertension .
Vasonatrin peptide possesses several notable physical and chemical properties:
Analyses have shown that the stability and solubility characteristics make vasonatrin peptide suitable for intravenous administration in clinical settings .
Vasonatrin peptide has potential applications in various scientific fields:
Vasonatrin Peptide (VNP) represents a groundbreaking achievement in peptide engineering as the first chimeric natriuretic peptide, strategically combining functional domains from Atrial Natriuretic Peptide (ANP) and C-type Natriuretic Peptide (CNP). This hybrid architecture merges the 22-amino acid structural core of CNP—a potent endothelial-derived peptide with selective cardiovascular actions—with the five-amino acid COOH terminus (Tyr-Arg-Arg-Ser-Ser) of ANP, known for its renal natriuretic activity [1] [4]. The rationale for this fusion stems from complementary physiological roles: CNP primarily exhibits venodilatory effects via NPR-B receptor activation but lacks significant natriuretic activity, while ANP promotes sodium excretion and diuresis through NPR-A receptor binding but has limited arterial vasodilatory potency [1] [10].
Biophysical analyses confirm that VNP retains the conserved 17-amino acid disulfide-bonded ring structure characteristic of natriuretic peptides, which is essential for receptor binding. The ring structure is formed by an intramolecular disulfide bridge between cysteine residues at positions 6 and 22, stabilizing the conformation for receptor interaction [4] [7]. In vitro and in vivo studies demonstrate that this chimeric design yields a multifunctional peptide exhibiting three distinct pharmacological actions:
This tripartite activity profile positions VNP as a prototype for "designer natriuretic peptides" engineered to overcome limitations of native hormones through rational structural hybridization [10].
The functional efficacy of VNP arises from precise sequence optimization, where each domain contributes specific physiochemical and biological properties:
CNP-Derived Core (Amino Acids 1-22):This segment forms the primary structural scaffold, featuring an amphipathic alpha-helix conformation that enhances receptor binding affinity at NPR-B. The core’s hydrophobicity facilitates membrane interactions, while its conserved cysteine residues (Cys⁶ and Cys²²) enable disulfide bond formation critical for structural stability [1] [4].
ANP-Derived COOH Terminus (Amino Acids 23-27):The terminal pentapeptide (-Gly-Cys-Asn-Ser-Phe-Arg-Tyr) introduces a high-affinity binding motif for NPR-A receptors, converting VNP into a dual-receptor activator (NPR-A/NPR-B). Crucially, the terminal tyrosine residue exposes a solvent-accessible carboxy group (-COOH) that enhances electrostatic interactions with receptor guanylyl cyclase domains [2] [4]. This C-terminal flexibility enables "molecular recognition features" (MoRFs), allowing induced-fit binding to both receptors [2].
Table 1: Sequence-Function Relationships in VNP
Domain | Amino Acid Sequence | Structural Features | Functional Role |
---|---|---|---|
CNP Core (1-22) | Gly-Leu-Ser-Lys-Gly-Cys-Phe-Gly-Leu-Lys-Leu-Asp-Arg-Ile-Gly-Ser-Met-Ser-Gly-Leu-Gly-Cys | Disulfide-bonded ring (Cys⁶–Cys²²), alpha-helix | NPR-B binding, venodilation |
ANP Terminus (23-27) | Asn-Ser-Phe-Arg-Tyr | Solvent-exposed disordered tail | NPR-A binding, natriuresis induction |
Notably, the C-terminus exhibits evolutionary conservation across natriuretic peptides, suggesting its role as a minimotif for receptor signaling. Bioinformatics analyses classify this motif as a binding minimotif, with >82% of such motifs in human proteins governing post-translational modifications or protein interactions [2].
Producing bioactive VNP requires overcoming challenges related to disulfide bond formation, proteolytic degradation, and bacterial toxicity. Two advanced methodologies have emerged:
A breakthrough approach fuses VNP to a 38-residue Vesicle Nucleating Peptide (VNp) tag derived from human α-synuclein. This tag anchors the recombinant protein to the inner bacterial membrane, inducing the formation of extracellular vesicles that encapsulate VNP. Key advantages include:
Table 2: Recombinant Production Efficiency of Vesicle-Packaged VNP
Parameter | Performance Metric | Method of Analysis |
---|---|---|
Export Efficiency | 88-92% of total yield | SDS-PAGE, Mass spectrometry |
Total Yield | 900 ± 123 mg/L | Bicinchoninic acid (BCA) assay |
Disulfide Bond Accuracy | >95% | Ellman’s assay, HPLC |
Storage Stability | No significant loss at 3 mo | Fluorescence activity assays |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: